5-trans U-44069 is the C-5 double bond isomer of U-44069. There are no published reports on its biological activities.
(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
CAS No.: 330796-57-1
Cat. No.: VC0160231
Molecular Formula: C21H34O4
Molecular Weight: 350.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330796-57-1 |
|---|---|
| Molecular Formula | C21H34O4 |
| Molecular Weight | 350.5 |
| IUPAC Name | (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 |
| Standard InChI Key | DJKDIKIDYDXHDD-YTQMDITASA-N |
| SMILES | CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O |
Introduction
Chemical Identity and Classification
(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid belongs to the class of bicyclic compounds and carboxylic acids. The compound features a distinctive 2-oxabicyclo[2.2.1]heptan core structure, which serves as a scaffold for the attached functional groups. This core structure is significant in organic chemistry due to its rigid framework that provides specific three-dimensional orientation of substituents, contributing to the compound's potential biological activity.
The stereochemistry of the compound is precisely defined with multiple stereocenters, including the (5S,6R) configuration in the bicyclic core and the (3S) configuration in the hydroxyoct-1-enyl side chain. The (E) designations indicate the trans configuration of the double bonds present in the molecule. This stereochemical complexity is integral to the compound's properties and potential interactions with biological systems, as slight alterations in spatial arrangement can significantly impact function and activity.
Structural Characteristics
Molecular Structure
The structure of (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid exhibits several key features that contribute to its chemical identity and reactivity. At its core is the 2-oxabicyclo[2.2.1]heptan ring system, a bridged bicyclic structure containing an oxygen atom at the 2-position. This oxabicyclic framework provides rigidity to the molecule and influences its three-dimensional conformation.
The compound contains two significant side chains: an (E,3S)-3-hydroxyoct-1-enyl group attached to the 5-position of the bicyclic core, and an (E)-hept-5-enoic acid moiety linked to the 6-position. These side chains introduce additional functionality and complexity to the molecule, with the presence of a hydroxyl group, carboxylic acid, and multiple double bonds increasing its potential for various chemical interactions and reactions.
Functional Groups
The compound contains several key functional groups that contribute to its chemical behavior:
-
A carboxylic acid group (-COOH) at the terminus of the hept-5-enoic acid chain
-
A hydroxyl group (-OH) at the 3-position of the oct-1-enyl substituent
-
Multiple carbon-carbon double bonds with defined (E) stereochemistry
-
An ether linkage within the oxabicyclo core structure
These functional groups provide multiple sites for potential chemical reactions and interactions with biological targets, including hydrogen bonding, acid-base reactions, oxidation-reduction processes, and nucleophilic/electrophilic interactions.
Physical and Chemical Properties
Physical Properties
The physical properties of (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid are influenced by its structural features and functional groups. While specific data for this exact compound is limited in the provided search results, its properties can be inferred based on its structure and comparable compounds.
The presence of both polar functional groups (carboxylic acid, hydroxyl) and nonpolar regions (hydrocarbon chains) gives this compound amphiphilic characteristics, which would influence its solubility profile and interactions with various solvents and biological membranes.
Chemical Reactivity
The chemical reactivity of (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid is determined by its functional groups and structural features:
-
The carboxylic acid group can participate in esterification reactions, as seen in similar compounds where acids are converted to esters in the presence of alcohols and catalysts .
-
The hydroxyl group can undergo oxidation, esterification, or etherification reactions.
-
The carbon-carbon double bonds are susceptible to addition reactions, including hydrogenation, halogenation, and epoxidation.
-
The oxabicyclic core provides structural rigidity but may undergo ring-opening reactions under specific conditions.
Research indicates that compounds with similar structural features may participate in various biochemical pathways, potentially interacting with enzymes or receptors due to their specific three-dimensional arrangement of functional groups.
Synthesis Methods
Specific Synthetic Steps
Based on information for similar compounds, the synthesis may involve the following key steps:
-
Formation of the oxabicyclic core structure via Diels-Alder reaction between furan and an appropriate dienophile .
-
Functionalization of the bicyclic structure to introduce the required stereochemistry and attachment points for side chains.
-
Incorporation of the (E,3S)-3-hydroxyoct-1-enyl and hept-5-enoic acid moieties through stereoselective reactions.
-
Protection and deprotection steps to manage the various functional groups during synthesis.
For related oxabicyclic compounds, the synthesis approach described includes:
-
Diels-Alder addition of acrylonitrile to furan to form a bicyclic intermediate .
-
Hydrogenation of the resulting double bond using catalysts such as Pd/C .
-
Hydrolysis of the nitrile group using strong bases like potassium hydroxide in appropriate solvents (water or ethanol) .
-
Esterification of the resulting carboxylic acid, which could be followed by additional functionalization steps .
The precise synthesis of the target compound would require careful control of stereochemistry at multiple stereocenters to achieve the specific (5S,6R) and (E,3S) configurations indicated in the name.
Biological Activity and Applications
Pharmacological Properties
The bicyclic structure and functional groups of (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid suggest potential biological activity, particularly in receptor interactions. Research has indicated that structurally related compounds can selectively antagonize the contractile effects of 5-HT (serotonin) in rabbit aorta, suggesting possible applications in serotonergic pathways.
The compound's structural features, particularly the oxabicyclic core combined with the specific stereochemistry and functional groups, may contribute to selective binding with biological targets. Similar bicyclic compounds have demonstrated various pharmacological effects, including activity as enzyme inhibitors or receptor modulators.
Reactions and Mechanisms
Key Reactions
The functional groups present in (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid enable various chemical transformations:
-
Esterification of the carboxylic acid group: The acid function can react with alcohols to form esters, a reaction that may be facilitated by acid catalysts or activation reagents .
-
Reduction reactions: The double bonds in the structure can undergo catalytic hydrogenation in the presence of metal catalysts like Pd/C, similar to what has been described for related bicyclic compounds .
-
Oxidation reactions: The hydroxyl group can be oxidized to a ketone or aldehyde depending on its position and the oxidizing agents used.
-
Enzymatic transformations: Similar to reactions described for related compounds, enzymatic processes may selectively modify specific functional groups, particularly in resolution processes where enzymes like lipases can discriminate between enantiomers .
Mechanism of Biological Action
The potential biological mechanisms of (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid may involve:
-
Receptor binding: The compound's rigid bicyclic structure and specific stereochemistry could enable selective interaction with receptor binding sites, particularly those involved in serotonergic pathways.
-
Enzyme inhibition: The functional groups present may interact with enzyme active sites, potentially inhibiting specific catalytic processes.
-
Membrane interactions: Given its amphiphilic nature, the compound may interact with cellular membranes, potentially affecting membrane fluidity or protein function.
Research has indicated that related compounds may antagonize 5-HT effects in vascular tissue, suggesting a mechanism involving serotonin receptor interaction. Further experimental studies would be required to fully elucidate these mechanisms, including binding affinity assessments and detailed kinetic analyses.
Comparative Analysis with Similar Compounds
Structural Analogs
Several compounds share structural similarities with (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid, providing context for understanding its properties and potential applications:
Structure-Activity Relationships
The comparison of (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid with related compounds suggests several structure-activity relationships:
-
The oxabicyclic core appears to be crucial for specific biological activities, particularly in receptor interactions, as seen in various bicyclic compounds used in pharmaceutical applications .
-
The stereochemistry at multiple centers (5S,6R and 3S) likely plays a significant role in determining the compound's biological activity, as stereochemistry often influences receptor binding affinity and selectivity.
-
The presence of both hydroxyoct-1-enyl and hept-5-enoic acid side chains contributes to the compound's amphiphilic nature, potentially influencing its ability to interact with both hydrophilic and hydrophobic regions of biological targets.
Research on related compounds suggests that specific structural elements may contribute to interactions with serotonergic pathways, as indicated by studies showing antagonism of 5-HT contractile effects.
Recent Research Developments
Recent investigations into (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid and related compounds have focused on several key areas:
Synthetic Methodologies
Advances in synthetic approaches for oxabicyclic compounds have improved access to these complex molecules. Recent methodologies have emphasized:
-
Stereoselective synthesis techniques to control the configuration at multiple stereocenters
-
Enzyme-catalyzed reactions for resolution of racemic mixtures, providing access to enantiomerically pure compounds
-
Green chemistry approaches that reduce the environmental impact of multi-step syntheses
Research on similar oxabicyclic structures has demonstrated the effectiveness of enzymatic resolution using lipases, particularly from Candida antarctica, to separate enantiomers of bicyclic carboxylic acid esters . This approach could potentially be applied to the synthesis or resolution of (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid or its intermediates.
Pharmacological Studies
Recent research has expanded understanding of how bicyclic compounds interact with biological systems. For compounds related to (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid, studies have shown:
-
Selective effects on serotonergic pathways, particularly in vascular tissues
-
Structure-based design approaches to enhance selectivity for specific receptors
-
Exploration of oxabicyclic compounds as novel adenosine receptor ligands
The compound's potential relationship to pathways shared with U-44069 and 5-HT suggests avenues for further investigation in cardiovascular and inflammatory research. Recent work involving adenosine receptor ligands containing oxabicyclic structures highlights the importance of these structural motifs in receptor-selective compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume